Methyl 1-oxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Methyl 1-oxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . It is characterized by a spirocyclic structure, which includes a seven-membered ring fused to an oxirane ring and an ester functional group. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the oxirane ring, followed by esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate
- 1-Oxaspiro[2.6]nonane-2-carboxylic acid, 6-ethyl-2-methyl-, methyl ester
Uniqueness
Methyl 1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-12-9(11)8-10(13-8)6-4-2-3-5-7-10/h8H,2-7H2,1H3 |
InChI Key |
YRZLJVWYFXJXMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CCCCCC2 |
Origin of Product |
United States |
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